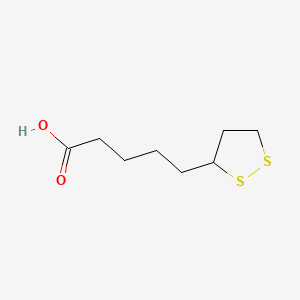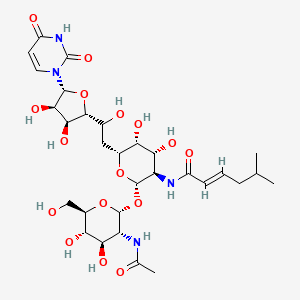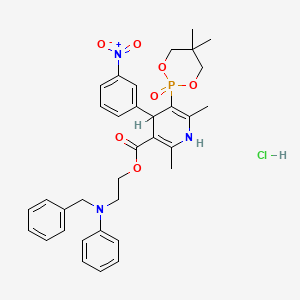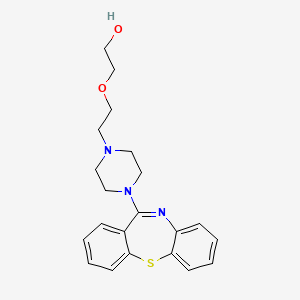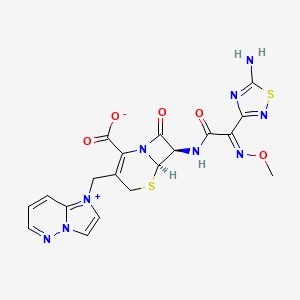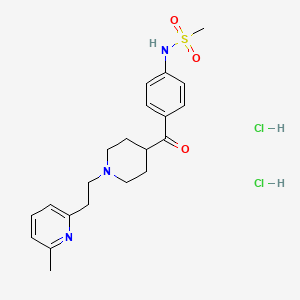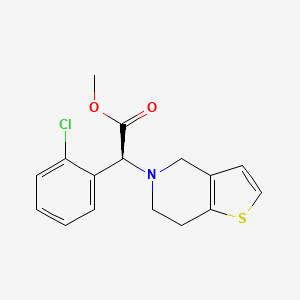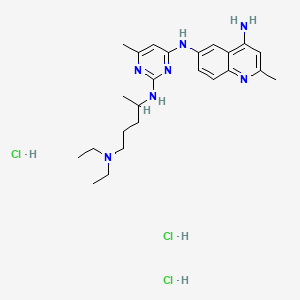
ギビノスタット塩酸塩
概要
説明
It has shown significant potential in promoting apoptosis in multiple myeloma cells and inhibiting the production of pro-inflammatory cytokines . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to increased acetylation of histone proteins and altered gene expression .
科学的研究の応用
ITF 2357 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Investigated for its role in regulating cell cycle progression, apoptosis, and differentiation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase.
作用機序
ITF 2357 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition leads to increased acetylation of histone proteins, resulting in altered gene expression. The compound specifically targets histone deacetylase enzymes involved in the regulation of genes related to cell proliferation, differentiation, and survival . Additionally, ITF 2357 has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as p21, Bcl-2, and Mcl-1.
Safety and Hazards
将来の方向性
The FDA has accepted and granted priority review to Italfarmaco Group’s New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . The review process has been extended, with a new scheduled Prescription Drug User Fee Act (PDUFA) date of March 21, 2024 .
生化学分析
Biochemical Properties
Givinostat hydrochloride interacts with class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This interaction reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .
Cellular Effects
Givinostat hydrochloride has been shown to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance . It also protects blood vessels from apoptosis through the modulatory effect of cardiac fibroblasts on endothelial cells .
Molecular Mechanism
The molecular mechanism of Givinostat hydrochloride involves the inhibition of class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This inhibition reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .
Temporal Effects in Laboratory Settings
The effects of Givinostat hydrochloride over time in laboratory settings have been observed. The dosage of Givinostat hydrochloride may need to be adjusted based on side effects or changes in blood work .
Dosage Effects in Animal Models
In animal models, Givinostat hydrochloride has shown dose-related increases in muscle mass and cross-sectional area (CSA). There were significant reductions in fibrosis, fatty infiltration, and an inflammatory infiltrate in the muscles of mice exposed to Givinostat hydrochloride 5 mg/kg/day and 10 mg/kg/day relative to those of control-treated mice .
Metabolic Pathways
Givinostat hydrochloride is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of Givinostat hydrochloride . The enzymes responsible for the metabolism of Givinostat hydrochloride are unclear; its metabolism is not mediated by CYP450 or UGT enzymes .
Transport and Distribution
According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L . The estimated apparent volume of distribution of the peripheral compartment is 483 L . Givinostat hydrochloride is highly (~96%) protein bound in plasma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ITF 2357 involves the preparation of a hydroxamic acid derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ITF 2357 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in large batches using advanced chemical reactors and purification techniques .
化学反応の分析
Types of Reactions
ITF 2357 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in ITF 2357.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving ITF 2357 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of ITF 2357 depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with similar mechanisms of action but different efficacy and toxicity profiles.
Trichostatin A: A potent histone deacetylase inhibitor used primarily in research settings.
Valproic acid: A histone deacetylase inhibitor with broader applications, including the treatment of epilepsy and mood disorders.
Uniqueness of ITF 2357
ITF 2357 is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selective activity makes it a promising candidate for cancer therapy with potentially fewer side effects compared to other histone deacetylase inhibitors.
特性
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGNWJOQMSBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199657-29-9 | |
| Record name | Givinostat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GIVINOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



